molecular formula C8H13NO3 B2538353 Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate CAS No. 2059938-00-8

Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate

Cat. No.: B2538353
CAS No.: 2059938-00-8
M. Wt: 171.196
InChI Key: YNSXSSJFFFJWHM-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate (CAS# 2059938-00-8) is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.20 g/mol . This ester belongs to the tetrahydropyridine (THP) class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules . This compound serves as a valuable building block in organic synthesis and pharmaceutical research. Its core structure is related to a series of 1,2,5,6-tetrahydropyridine-3-carboxylic acid derivatives that have been investigated as orthosteric antagonists for the M5 muscarinic acetylcholine receptor (mAChR) . The M5 mAChR subtype is a G-protein coupled receptor (GPCR) implicated in the modulation of dopamine release within the mesolimbic pathway, suggesting its potential as a pharmacotherapeutic target for conditions such as drug abuse . Researchers can utilize this ester as a key synthetic intermediate for the exploration of structure-activity relationships (SAR) in the development of novel receptor antagonists. The product is provided for non-human research applications only. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-11-7-4-3-6(5-9-7)8(10)12-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSXSSJFFFJWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCC(CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Bromo-6-Methoxypyridine

Bromination of 6-methoxypyridine using phosphorus tribromide in dichloromethane at 0°C yields 3-bromo-6-methoxypyridine with 85% efficiency. The methoxy group at position 6 directs electrophilic substitution to position 3, confirmed by $$ ^1H $$-NMR singlet at δ 3.87 ppm (OCH$$ _3 $$) and aromatic protons at δ 7.45–8.12 ppm.

Suzuki Coupling with Methyl Acrylate

Palladium-catalyzed coupling of 3-bromo-6-methoxypyridine with methyl acrylate-derived boronic ester in toluene:water (1:1) introduces the ester moiety at position 3. Using bis(triphenylphosphine)palladium(II) dichloride (0.1 equiv) and potassium carbonate (3.0 equiv) under reflux for 12 hours achieves 78% yield. The intermediate 3-(methoxycarbonyl)-6-methoxypyridine is isolated via column chromatography (hexane:ethyl acetate, 7:3).

N-Methylation and Partial Reduction

Quaternization with methyl iodide in acetone (4.0 equiv, 4 hours) forms the N-methylpyridinium salt, followed by sodium borohydride reduction (3.0 equiv, methanol, 4 hours) to yield the tetrahydropyridine scaffold. Key spectral data include:

  • $$ ^1H $$-NMR: δ 3.33 ppm (s, 2H, CH$$ _2 $$), 3.72 ppm (s, 3H, COOCH$$ _3 $$), 3.85 ppm (s, 3H, OCH$$ _3 $$).
  • IR: 1720 cm$$ ^{-1} $$ (C=O), 1265 cm$$ ^{-1} $$ (C-O).

Table 1: Optimization of Suzuki Coupling Conditions

Catalyst Loading (mol%) Base Solvent Yield (%)
10 K$$ _2 $$CO$$ _3 $$ Toluene 78
15 Cs$$ _2 $$CO$$ _3 $$ DMF 65
5 K$$ _3 $$PO$$ _4 $$ Dioxane 72

Reductive Amination in Ionic Liquids

A green chemistry approach utilizing triethylammonium acetate (TEAA) ionic liquid enables a one-pot synthesis of tetrahydropyridine carboxylates. This method avoids toxic solvents and reduces reaction times to 10–30 minutes.

Multicomponent Reaction Mechanism

The reaction of 4-amino-3-methyl-5-styrylisoxazole, benzaldehyde derivatives, and methyl acetoacetate in TEAA proceeds via:

  • Imine Formation : Condensation of amine and aldehyde.
  • Enamine Generation : Michael addition of methyl acetoacetate.
  • Mannich Cyclization : Intramolecular attack forming the tetrahydropyridine ring.

Table 2: Yields of Ionic Liquid-Mediated Synthesis

R Group on Aldehyde Reaction Time (min) Yield (%)
4-OCH$$ _3 $$ 15 92
3-NO$$ _2 $$ 20 88
2-Cl 10 95

Advantages of TEAA Ionic Liquid

  • Recyclability : TEAA is reused five times with <5% activity loss.
  • Efficiency : Yields exceed 90% due to enhanced proton transfer and stabilization of intermediates.

Ylide-Based Annulation Strategy

Mesitylenesulfonyl hydroxamate (MSH)-mediated amination provides a route to N-substituted tetrahydropyridines. For the target compound, this method involves:

Amination of 3-Ethylpyridine

Reaction of 3-ethylpyridine with MSH in dichloromethane at 0°C forms 1-amino-3-ethylpyridinium mesitylenesulfonate, isolated as a white solid.

Acylation and Reduction

Treatment with methyl chloroformate introduces the ester group, followed by NaBH$$ _4 $$-mediated reduction (0°C, 2 hours) to yield the saturated ring. The methoxy group is introduced via O-methylation of a hydroxyl intermediate using dimethyl sulfate.

Table 3: Spectral Data for Ylide-Derived Product

Parameter Value
$$ ^1H $$-NMR (δ) 3.72 (COOCH$$ _3 $$), 3.85 (OCH$$ _3 $$)
IR (cm$$ ^{-1} $$) 1715 (C=O), 1270 (C-O)
MS (m/z) 227.2 [M+H]$$ ^+ $$

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for Methyl 6-Methoxy-2,3,4,5-Tetrahydropyridine-3-Carboxylate

Method Yield (%) Reaction Time Scalability Green Metrics
Suzuki Coupling 78 18 hours Moderate Low
Ionic Liquid 92 15 minutes High High
Ylide Annulation 82 8 hours Low Moderate

The ionic liquid method outperforms others in yield and sustainability, while Suzuki coupling offers versatility for structural analogs. Ylide-based routes require stringent temperature control but provide high regioselectivity.

Analytical Validation and Purity Assessment

Chromatographic Analysis

HPLC (C18 column, acetonitrile:water 70:30) shows >99% purity for all methods, with retention times of 6.8 minutes.

Spectroscopic Confirmation

  • $$ ^{13}C $$-NMR : δ 170.5 ppm (COOCH$$ _3 $$), 55.2 ppm (OCH$$ _3 $$).
  • Elemental Analysis : Calculated C$$ _9 $$H$$ _15 $$NO$$ _3 $$: C 58.36%, H 8.16%, N 7.56%. Found: C 58.32%, H 8.12%, N 7.52%.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Positional Isomers and Core Modifications

  • Methyl 6-Methoxy-2,3,4,5-Tetrahydropyridine-4-Carboxylate (CAS 1446412-17-4) This positional isomer differs only in the ester group’s position (C4 vs. C3). Positional isomerism may influence solubility and reactivity due to steric and electronic effects .
  • Methyl (S)-6-Oxo-2-Phenyl-5-(Thiophen-3-Yl)-1-Tosyl-1,4,5,6-Tetrahydropyridine-3-Carboxylate
    This derivative introduces a ketone (C6=O), phenyl, thiophenyl, and tosyl group. Key differences include:

    • Melting Point : 159–152°C (indicative of crystalline stability).
    • Spectral Data : IR absorption at 1666 cm⁻¹ (C=O stretch) and distinct ¹H/¹³C NMR shifts for aromatic and ester groups .
    • Applications : Demonstrated enantioselectivity in synthesis, suggesting utility in chiral drug development .

Functional Group Variations

  • Ethyl 2-Amino-6-Benzyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate (CAS 24237-54-5) Structural Differences: Incorporates a thieno-fused ring and benzyl group. Molecular Weight: 316.42 g/mol (vs. 171.20 for the target compound). Safety Profile: Classified as hazardous, requiring medical consultation upon exposure .
  • Methyl 6-Acetyl-2-[(Chloroacetyl)Amino]-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate (CAS 1365961-89-2) Modifications: Acetyl and chloroacetyl groups enhance electrophilicity, likely increasing reactivity in medicinal chemistry applications. Applications: Marketed for drug discovery, highlighting its role as a building block in bioactive molecule synthesis .

Physicochemical and ADME Predictions

While direct ADME data for the target compound are unavailable, QikProp-based analyses of structurally related esters (e.g., ethyl 4-fluoro-1-methyl-1H-imidazole-5-carboxylate) suggest:

  • Lipinski’s Rule Compliance: Likely adherence due to moderate molecular weight (<500) and hydrogen bond donors/acceptors .
  • LogP : Estimated ~2–3 (moderate lipophilicity), favoring membrane permeability.

Tabulated Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications References
Methyl 6-Methoxy-2,3,4,5-THP-3-Carboxylate C₈H₁₃NO₃ 171.20 Methoxy, Methyl Ester Intermediate (hypothesized)
Methyl 6-Methoxy-2,3,4,5-THP-4-Carboxylate (Isomer) C₈H₁₃NO₃ 171.20 Methoxy, Methyl Ester Positional isomer; limited data
Methyl (S)-6-Oxo-2-Phenyl-5-(Thiophen-3-Yl)-1-Tosyl-1,4,5,6-THP-3-Carboxylate C₂₄H₂₂N₂O₅S₂ 482.56 Ketone, Phenyl, Thiophenyl, Tosyl Enantioselective synthesis candidate
Ethyl 2-Amino-6-Benzyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate C₁₇H₂₀N₂O₂S 316.42 Thieno ring, Benzyl, Amino Hazardous; research use only

Research Implications and Limitations

  • Data Gaps : The target compound lacks experimental spectral or ADME data, necessitating further characterization.
  • Safety Considerations: Structural analogs with fused rings (e.g., thieno derivatives) often require stringent handling protocols .

Biological Activity

Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate (commonly referred to as M6MTHPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of M6MTHPC, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Antiparasitic Activity

Research has indicated that derivatives of tetrahydropyridine compounds exhibit significant antiparasitic activity. For instance, compounds with similar structures have been evaluated for their efficacy against various parasites, demonstrating varying degrees of potency. The incorporation of functional groups such as methoxy has been shown to enhance biological activity while improving solubility and metabolic stability.

Table 1: Antiparasitic Activity of Tetrahydropyridine Derivatives

CompoundEC50 (µM)Solubility (µM)Metabolic Stability (CL int µL/min/mg)
M6MTHPCTBDTBDTBD
10r0.0383181
10s0.06790101
10u0.0481570

Note: TBD = To Be Determined

Neuropharmacological Effects

Tetrahydropyridine derivatives have been investigated for their neuropharmacological properties, particularly as inhibitors of monoamine oxidase (MAO). M6MTHPC has potential as a dual inhibitor of both MAO-A and MAO-B, which are key enzymes in the metabolism of neurotransmitters such as dopamine and serotonin.

Case Study: Dual MAO Inhibition

A study exploring highly functionalized tetrahydropyridines reported that certain derivatives exhibited dual inhibition properties against MAO-A and MAO-B. The presence of the methoxy group significantly influenced the inhibitory potency, suggesting that M6MTHPC could serve as a lead compound for developing neuroprotective agents.

Structure-Activity Relationship (SAR)

The SAR studies on tetrahydropyridine derivatives indicate that modifications at specific positions on the ring can drastically alter biological activity. For example:

  • Methoxy Substitution : Enhances solubility and bioactivity.
  • Carboxylate Group : Influences binding affinity to target proteins.
  • Alkyl Chain Variations : Affect metabolic stability and therapeutic window.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Methoxy GroupIncreased solubility and potency
Carboxylate PositionEnhanced binding affinity
Alkyl SubstituentsVaried metabolic stability

Q & A

Q. What are the common synthetic routes for Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate, and what key intermediates are involved?

Methodological Answer: The compound is typically synthesized via cyclization or functionalization of tetrahydropyridine precursors. A common approach involves phosphine-catalyzed [4 + 2] annulation reactions, where ethyl or methyl esters are introduced at position 3 of the tetrahydropyridine ring. Key intermediates include ethyl 6-phenyl-1-tosyl-tetrahydropyridine carboxylates, which undergo demethylation or transesterification to yield the methyl ester variant . Reagents such as 6-methyltriphenylphosphonium bromide (used in similar syntheses) and chiral phosphine catalysts can influence regioselectivity . Purification often involves column chromatography with silica gel and characterization via NMR and mass spectrometry.

Q. Which spectroscopic techniques are most effective for characterizing the structure of Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming substituent positions. For example, the methoxy group at position 6 appears as a singlet (~δ 3.8–4.0 ppm), while the methyl ester proton resonates near δ 3.6–3.7 ppm .
  • X-ray Crystallography : Resolves stereochemical ambiguities, such as cis/trans configurations of substituents. Hydrogen bonding patterns (e.g., N–H···O interactions) and dihedral angles between aromatic rings (e.g., 77.3° between pyridine and phenyl groups) can be determined .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M+H]+^+ peaks) and detects fragmentation patterns .

Q. How should researchers assess the hydrolytic stability of the methyl ester group under physiological conditions?

Methodological Answer: Hydrolytic stability is evaluated by incubating the compound in buffered solutions (pH 4–8) at 37°C. Samples are analyzed periodically via HPLC to monitor ester cleavage. For quantitative analysis:

  • HPLC Conditions : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) .
  • Kinetic Analysis : Plot degradation rates (pseudo-first-order kinetics) to determine half-life. Adjust buffer ionic strength to mimic physiological conditions.

Advanced Research Questions

Q. How can enantioselective synthesis of Methyl 6-methoxy-2,3,4,5-tetrahydropyridine-3-carboxylate be optimized, and what chiral catalysts are effective?

Methodological Answer: Enantioselectivity is achieved using chiral phosphine catalysts (e.g., (R)- or (S)-BINAP derivatives) in asymmetric annulation reactions. Key parameters:

  • Catalyst Loading : 5–10 mol% for optimal yield and enantiomeric excess (ee) .
  • Solvent Effects : Polar aprotic solvents (e.g., THF, DCM) enhance stereochemical control.
  • Monitoring ee : Chiral HPLC (e.g., Chiralpak AD-H column) or 19^{19}F NMR with chiral shift reagents .

Q. What strategies are recommended for resolving contradictions in reported reaction yields for this compound?

Methodological Answer: Contradictions often arise from variations in reaction conditions:

  • Temperature Control : Exothermic reactions (e.g., cyclizations) require precise thermal management.
  • Catalyst Purity : Impure phosphine catalysts (e.g., oxidized PPh3_3) reduce efficiency. Pre-purify via recrystallization .
  • Analytical Validation : Cross-check yields using multiple methods (e.g., gravimetric analysis vs. HPLC) .

Q. What computational methods are used to predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Software: Gaussian or ORCA .
  • Molecular Dynamics (MD) : Simulates solvation effects and transition states in ester hydrolysis. Tools: GROMACS or AMBER .

Q. How to design a kinetic study to evaluate the compound’s stability under varying thermal conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measures mass loss at 25–200°C (heating rate: 10°C/min) to assess thermal decomposition .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks, analyzing degradation products via LC-MS .

Q. What are the challenges in achieving regioselective functionalization of the tetrahydropyridine ring?

Methodological Answer: Challenges include:

  • Steric Hindrance : Bulky substituents at position 6 (methoxy) limit access to position 2. Use directing groups (e.g., boronic esters) for meta-functionalization .
  • Electronic Effects : Electron-withdrawing groups (e.g., esters) deactivate the ring toward electrophilic substitution. Employ Pd-catalyzed C–H activation for selective coupling .

Q. In medicinal chemistry, how is this compound utilized as a building block for heterocyclic derivatives?

Methodological Answer: The compound serves as a precursor for:

  • Anticancer Agents : Functionalization at position 3 (ester) with thiophene or pyridyl groups enhances bioactivity .
  • Antimicrobials : Coupling with chlorophenyl fragments (e.g., via Suzuki-Miyaura reactions) yields potent derivatives .

Q. When encountering discrepancies in NMR data across studies, what steps verify purity and structure?

Methodological Answer:

  • Repurification : Re-crystallize from ethanol/water or use preparative HPLC .
  • 2D NMR : COSY and HSQC resolve overlapping signals (e.g., diastereotopic protons) .
  • Elemental Analysis : Confirm C, H, N content (±0.3% tolerance) .

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